Methyl 2-bromobenzene-1-carbodithioate
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Overview
Description
Methyl 2-bromobenzene-1-carbodithioate is an organosulfur compound that has garnered interest in various fields of chemistry and material science. This compound is characterized by the presence of a bromine atom and a carbodithioate group attached to a benzene ring, making it a versatile intermediate in organic synthesis and a valuable component in molecular electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromobenzene-1-carbodithioate can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzenethiol with carbon disulfide and methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-bromobenzenethiol in a suitable solvent such as ethanol.
- Add carbon disulfide and a base, such as potassium hydroxide, to the solution.
- Introduce methyl iodide to the reaction mixture.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromobenzene-1-carbodithioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbodithioate group can yield thiols or disulfides, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Scientific Research Applications
Methyl 2-bromobenzene-1-carbodithioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and molecular electronics, due to its ability to form stable metal-organic frameworks and conductive films
Mechanism of Action
The mechanism of action of methyl 2-bromobenzene-1-carbodithioate involves its interaction with molecular targets through its functional groups. The carbodithioate group can coordinate with metal ions, forming stable complexes that influence the compound’s reactivity and biological activity. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to act as a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
Methyl 2-bromobenzene-1-carbodithioate can be compared with other similar compounds, such as:
Methyl 2-chlorobenzene-1-carbodithioate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Methyl 2-fluorobenzene-1-carbodithioate: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.
Methyl 2-iodobenzene-1-carbodithioate: The presence of an iodine atom affects its reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its balanced reactivity, making it suitable for a wide range of applications in organic synthesis and material science .
Properties
CAS No. |
711603-36-0 |
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Molecular Formula |
C8H7BrS2 |
Molecular Weight |
247.2 g/mol |
IUPAC Name |
methyl 2-bromobenzenecarbodithioate |
InChI |
InChI=1S/C8H7BrS2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 |
InChI Key |
VBQVSHNLDOYKDB-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=CC=CC=C1Br |
Origin of Product |
United States |
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